4-甲基-6-(哌嗪-1-基)嘧啶-2-胺

描述

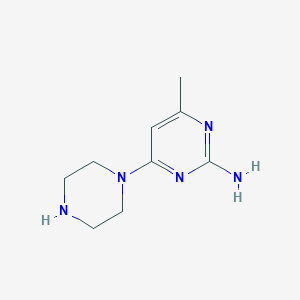

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring at the 6-position

科学研究应用

Medicinal Chemistry

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine has been investigated for its potential as a lead compound in drug development. Its structural features suggest it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Therapeutic Areas:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties, which have been observed in preliminary studies .

- Antiviral Properties: Research indicates that derivatives of this compound may inhibit viral replication by targeting specific viral enzymes .

- Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine against various bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antibacterial agent.

Case Study 2: Anticancer Potential

In vitro studies using cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be between 20 µM and 50 µM for different cancer types, suggesting its potential as an anticancer therapeutic agent.

作用机制

Target of Action

The primary target of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound exhibits both competitive and non-competitive inhibition against AChE .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain . This increase can enhance cholinergic neurotransmission, which is crucial for learning and memory . The compound may also affect the cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) pathways, which are involved in cell cycle regulation and apoptosis .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . Its lipophilicity (Log Po/w) ranges from 0.2 to 2.02, suggesting it may have good membrane permeability .

Result of Action

The inhibition of AChE by 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine can lead to enhanced cognitive functions due to increased acetylcholine levels . Additionally, its potential effects on CDK4 and ARK5 pathways could lead to changes in cell cycle regulation and apoptosis .

Action Environment

The action of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Furthermore, interactions with other substances, such as food or other drugs, could impact its pharmacokinetics and pharmacodynamics .

生化分析

Biochemical Properties

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine Additionally, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine has been found to inhibit protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . These interactions highlight the compound’s potential in cancer therapy.

Cellular Effects

The effects of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine on various cell types and cellular processes are profound. In neuronal cells, it has demonstrated neuroprotective and anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production . This compound also reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its role in preventing cell death and promoting cell survival . Furthermore, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in cellular biology research.

Molecular Mechanism

At the molecular level, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine exerts its effects through several mechanisms. It binds to active residues of proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing inflammation and apoptosis . The compound also inhibits the enzyme acetylcholinesterase through a mixed-type inhibition mechanism, combining competitive and non-competitive inhibition . These interactions at the molecular level underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine change over time. The compound has shown stability in various conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy. Studies have also observed long-term effects on cellular function, including sustained neuroprotection and anti-inflammatory effects . These findings are crucial for understanding the compound’s potential in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without noticeable toxicity . At higher doses, toxic effects such as reduced cell viability and adverse reactions have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is involved in several metabolic pathways. It undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its interactions with these proteins, affecting its localization and accumulation within specific tissues . These properties are critical for understanding the compound’s pharmacokinetics and optimizing its delivery in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in biochemical reactions . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-methyl-2,6-dichloropyrimidine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

- Dissolve 4-methyl-2,6-dichloropyrimidine in DMF.

- Add piperazine and a base such as potassium carbonate (K2CO3).

- Heat the reaction mixture to 100-120°C for several hours.

- Cool the reaction mixture and pour it into water.

- Extract the product with an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using large-scale chromatography or crystallization techniques.

化学反应分析

Types of Reactions

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: H2O2 or KMnO4 in aqueous or organic solvents.

Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: N-oxides of the pyrimidine or piperazine rings.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives of the piperazine ring.

相似化合物的比较

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Flumatinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.

Piritrexim: An antifolate compound with antitumor properties.

These compounds share structural similarities but differ in their specific targets and therapeutic applications, highlighting the unique properties of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.

生物活性

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications. With the molecular formula C₁₀H₁₆N₄, this compound features a pyrimidine ring substituted at the 4-position with a methyl group and at the 6-position with a piperazine moiety. This unique structure allows for various biological interactions, making it a candidate for pharmaceutical development.

Biological Activity Overview

The biological activity of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may possess antimicrobial, antiviral, and anticancer properties, although specific mechanisms of action are still under investigation.

Potential Therapeutic Applications

- Antimicrobial Activity : Research indicates that compounds similar to 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine exhibit significant antimicrobial properties. These include efficacy against various bacterial strains, which positions the compound as a potential candidate for developing new antibiotics.

- Antiviral Properties : The compound has also been explored for its antiviral activity, showing promise in inhibiting viral replication in preliminary assays. This makes it a potential lead in antiviral drug development.

- Anticancer Activity : Preliminary data suggest that 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism of action of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is hypothesized to involve:

- Hydrogen Bonding : The compound may form hydrogen bonds with target proteins, influencing their activity through conformational changes or competitive inhibition.

- Enzyme Interaction : It is believed to interact with specific enzymes involved in metabolic pathways, potentially modulating their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C₁₀H₁₆N₄ | Antimicrobial | Similar structure with piperidine instead of piperazine |

| N-Ethyl-4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin | C₁₆H₂₃N₇ | Antiviral | Contains pyrazine ring enhancing bioactivity |

| N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin | C₁₄H₁₈N₈ | Anticancer | Incorporates pyridazine ring adding complexity |

These compounds illustrate the diversity within pyrimidine derivatives while highlighting the unique aspects of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine that may contribute to its distinct biological properties.

属性

IUPAC Name |

4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXKKVXYCSITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552498 | |

| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32705-71-8 | |

| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。